2-(4-bromophenoxy)-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-(4-bromophenoxy)-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromophenoxy group, a thiadiazole ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps. One common method starts with the preparation of 4-bromophenol, which is then reacted with chloroacetic acid to form 2-(4-bromophenoxy)acetic acid. This intermediate is further reacted with thionyl chloride to produce the corresponding acyl chloride. The acyl chloride is then reacted with 5-(methylsulfonyl)-1,3,4-thiadiazole-2-amine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The bromophenoxy group can be oxidized to form corresponding phenol derivatives.
Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-bromophenoxy)-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The thiadiazole ring is known to interact with various biological pathways, contributing to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-bromophenoxy)-2-methylpropionamide: Shares the bromophenoxy group but differs in the acetamide moiety.
4-(4-bromophenoxy)benzoic acid: Contains the bromophenoxy group but has a benzoic acid moiety instead of the thiadiazole ring.
5-((4-bromophenoxy)methyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione: Similar in having the bromophenoxy group but differs in the triazole ring structure
Uniqueness
The uniqueness of 2-(4-bromophenoxy)-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide lies in its combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the thiadiazole ring, in particular, sets it apart from other similar compounds, providing unique interactions with biological targets and pathways.
Properties
Molecular Formula |
C11H10BrN3O4S2 |
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Molecular Weight |
392.3 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-(5-methylsulfonyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C11H10BrN3O4S2/c1-21(17,18)11-15-14-10(20-11)13-9(16)6-19-8-4-2-7(12)3-5-8/h2-5H,6H2,1H3,(H,13,14,16) |
InChI Key |
QISLMKOUNAZOHM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(S1)NC(=O)COC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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